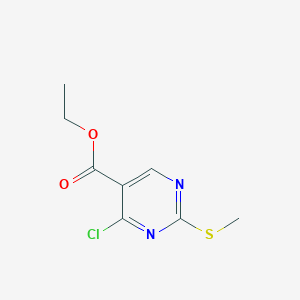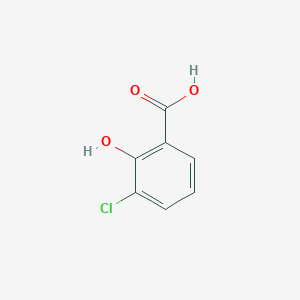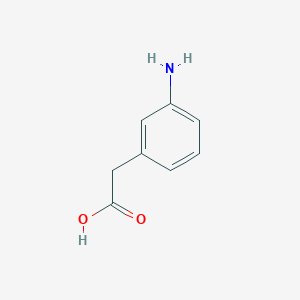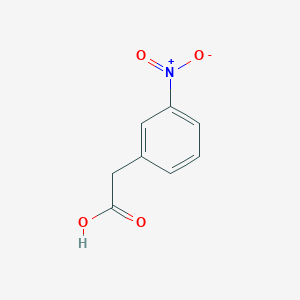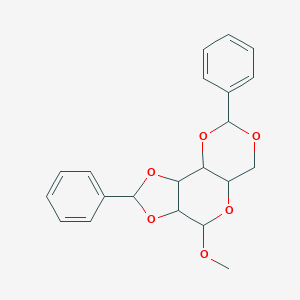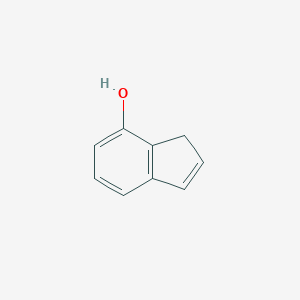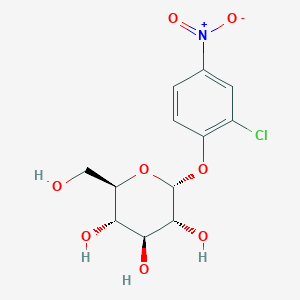
Artanin
Overview
Description
Artanin is a natural product found in Artemisia tanacetifolia with data available.
Scientific Research Applications
HIV and TB Prevention : Antiretroviral Therapy (ART) is extensively used in the prevention of HIV and TB infections. There are numerous ongoing and planned research projects evaluating ART's impact on related morbidity, mortality, risk behaviors, and transmission (Granich et al., 2011).
Understanding Gender and Sexuality : Research in social sciences enhances ART uptake and adherence by exploring how culture and inequality shape sexual and reproductive behavior (Hirsch, 2007).
Craniofacial Biology : Artanin has contributed significantly to the understanding of craniofacial biology and associated diseases and disorders (Slavkin, 2013).
Conducting Polymers : Polyaniline (PANI), a conducting polymer, shows potential in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998).
Food Development : Anthocyanins, derived from plants, have potential applications in food development due to their coloring, antioxidant capacity, and biological potential (Silva et al., 2017).
Psychotherapy for Alcoholics : Art therapeutic treatment has shown relevance for alcoholics in the weaning process in hospitals (Ricci-Boyer et al., 2010).
Detection of Metals : Anthocyanin-metal complexes can be used for detecting metals in biological and environmental samples using UV-vis spectroscopy and colorimetric models (Fedenko et al., 2017).
Anti-Cancer Properties : Phycocyanin, from Arthrospira, exhibits anti-oxidant, anti-inflammatory, immune-modulatory, and anti-cancer activities (Braune et al., 2021).
Mechanism of Action
Artanin is a coumarin with biological activities related to Alzheimer’s disease . This article will cover the primary targets of this compound, its mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is Acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . This compound also displays promising inhibition against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), but it is very weak against Gram-negative pathogens and yeast .
Mode of Action
This compound exerts its action through AChE inhibitory activity and inhibits the aggregation of amyloid-beta (Aβ), a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease, as the main component of the amyloid plaques found in the brains of Alzheimer patients . The IC50 values for these actions are 51 μM, 98 μM, and 124 μM, respectively .
Biochemical Analysis
Biochemical Properties
Artanin plays a significant role in biochemical reactions by inhibiting acetylcholinesterase (AChE) activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This compound interacts with AChE, forming a stable complex that reduces the enzyme’s activity. Additionally, this compound inhibits the aggregation of amyloid beta (Aβ) peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By inhibiting AChE, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This can improve cognitive functions and memory. Furthermore, this compound’s ability to inhibit Aβ aggregation helps protect neurons from amyloid-induced toxicity, thereby preserving neuronal function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with AChE. This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. Additionally, this compound interacts with amyloid beta (Aβ) peptides, inhibiting their aggregation into toxic oligomers and fibrils. These interactions are crucial for its neuroprotective effects in Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on AChE and Aβ aggregation, providing sustained neuroprotection in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits AChE activity and Aβ aggregation without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This modulation of acetylcholine metabolism is essential for its cognitive-enhancing effects. Additionally, this compound may influence other metabolic pathways related to amyloid beta (Aβ) peptide processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. This compound’s localization within neuronal tissues is crucial for its neuroprotective effects, as it needs to reach target sites such as synaptic clefts and amyloid plaques .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal cells, where it exerts its effects on AChE and amyloid beta (Aβ) peptides. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function in modulating cholinergic signaling and preventing amyloid aggregation .
Properties
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMOYSKROCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



